

An In-depth Technical Guide to 2,4-Diaminoanisole (CAS 615-05-4)

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Compound of Interest

Compound Name: 2,4-Diaminoanisole

Cat. No.: B165692

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Diaminoanisole** (CAS 615-05-4), a chemical intermediate historically used in the dye industry. This document consolidates critical information regarding its chemical and physical properties, synthesis, analytical methods, and extensive toxicological data. Detailed experimental protocols for carcinogenicity and mutagenicity testing are provided, alongside a visualization of its metabolic pathway. This guide is intended to serve as a key resource for researchers and professionals in toxicology, chemical safety, and drug development.

Chemical and Physical Properties

2,4-Diaminoanisole is a needle-like solid that darkens upon exposure to light.^{[1][2][3]} It is soluble in water and ethanol.^{[1][4]} The sulfate salt of **2,4-Diaminoanisole** is an off-white to violet powder.

Table 1: Physicochemical Properties of **2,4-Diaminoanisole** and its Sulfate Salt

Property	2,4-Diaminoanisole	2,4-Diaminoanisole Sulfate
CAS Number	615-05-4	39156-41-7
Molecular Formula	C ₇ H ₁₀ N ₂ O	C ₇ H ₁₀ N ₂ O·H ₂ SO ₄
Molecular Weight	138.17 g/mol	236.25 g/mol
Appearance	Colorless needles	Off-white to violet powder
Melting Point	67-68 °C	149-150 °C
Boiling Point	286.3 °C at 760 mmHg	305.9 °C at 760 mmHg
Solubility	Soluble in water	Soluble in water and ethanol
Synonyms	4-Methoxy-1,3-benzenediamine, 4-methoxy-m-phenylenediamine	4-Methoxy-m-phenylenediamine sulfate

Synthesis and Application

Synthesis

2,4-Diaminoanisole is primarily synthesized through the reduction of 2,4-dinitroanisole. A common method involves using iron powder and acetic acid as the reducing agents.

Experimental Protocol: Synthesis of **2,4-Diaminoanisole** from 2,4-Dinitroanisole

Materials:

- 2,4-Dinitroanisole
- Methanol
- Iron powder
- Acetic acid
- 50% aqueous sodium hydroxide
- Acetic anhydride

- Ice

Procedure:

- Dissolve 2,4-dinitrochlorobenzene in methanol.
- Add a 50% aqueous sodium hydroxide solution at a rate that maintains a gentle reflux.
- After the addition is complete, continue heating at reflux for one hour.
- Cool the reaction mixture. The resulting product is 2,4-dinitroanisole.
- Isolate the solid 2,4-dinitroanisole by filtration and wash with cold water.
- Slowly add the wet presscake of 2,4-dinitroanisole to a mixture of water, iron powder, and acetic acid at 85-90°C under a nitrogen atmosphere.
- Maintain the reaction mixture at 90-95°C for approximately one hour.
- Cool the mixture to about 5°C.
- Add 50% aqueous sodium hydroxide and an exact equivalent of acetic anhydride.
- The resulting product, 2-amino-4-acetamidoanisole, can be further processed to yield **2,4-diaminoanisole**.

Note: This protocol is a composite based on described industrial processes and may require optimization for laboratory scale.

Historical and Current Applications

Historically, **2,4-Diaminoanisole** and its sulfate salt were extensively used in permanent, oxidative hair and fur dyes. It also served as an intermediate in the production of C.I. Basic Brown 2 and as a corrosion inhibitor for steel. Due to its carcinogenic properties, its use in cosmetic products was discontinued in the late 1970s in many regions.

Toxicology and Carcinogenicity

2,4-Diaminoanisole sulfate is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.

Carcinogenicity Studies in Rodents

Dietary administration of **2,4-diaminoaniso**le sulfate has been shown to induce tumors in both rats and mice.

Table 2: Summary of Carcinogenicity Data in Fischer 344 Rats and B6C3F1 Mice

Species	Sex	Dose	Duration	Tumor Site
Rat (Fischer 344)	Male & Female	High Dose: 0.5% in feed	78 weeks	Thyroid gland (follicular-cell carcinoma, papillary adenocarcinoma, cystadenocarcin oma), Skin (squamous-cell carcinoma, basal-cell carcinoma, sebaceous adenocarcinoma) , Zymbal gland (squamous-cell carcinoma, sebaceous adenocarcinoma)
Male	High Dose: 0.5% in feed	78 weeks	Thyroid gland (C- cell adenoma and carcinoma), Preputial gland (adenoma, papilloma, and carcinoma)	
Mouse (B6C3F1)	Female	High Dose: 0.24% in feed	78 weeks	Thyroid gland (follicular-cell adenoma and carcinoma)
Male	High Dose: 0.24% in feed	78 weeks	Thyroid gland (follicular-cell adenoma)	

Experimental Protocol: Carcinogenicity Bioassay of **2,4-Diaminoaniso**le Sulfate

Test Animals:

- Fischer 344 rats, 50 of each sex per group.
- B6C3F1 mice, 50 of each sex per group.

Administration:

- The test substance, technical-grade **2,4-diaminoaniso**le sulfate, was administered in the feed.
- Rats:
 - Low dose: 0.12% time-weighted average concentration.
 - High dose: 0.5% time-weighted average concentration.
- Mice:
 - Low dose: 0.12% concentration.
 - High dose: 0.24% concentration.
- Control groups of 49-50 animals of each sex for each species received the same diet without the test substance.

Duration:

- The chemical was administered for a period of 78 weeks.
- Following the administration period, rats were observed for an additional 29 weeks, and mice for an additional 19 weeks.

Endpoint:

- At the end of the observation period, all surviving animals were euthanized and subjected to a complete necropsy.

- Histopathological examination of all major tissues and organs was performed to identify neoplastic and non-neoplastic lesions.

Genotoxicity and Mutagenicity

2,4-Diaminoanisole is genotoxic in vitro, causing gene mutations and chromosomal damage. It has been shown to be mutagenic in the Ames test, particularly in the presence of a metabolic activation system.

Experimental Protocol: Ames Test for Mutagenicity

Materials:

- Salmonella typhimurium histidine auxotrophic strains (e.g., TA98, TA100).
- Test compound (**2,4-Diaminoanisole**) dissolved in a suitable solvent (e.g., DMSO).
- S9 metabolic activation mixture (from rat liver).
- Minimal glucose agar plates.
- Top agar containing a trace amount of histidine.
- Positive and negative controls.

Procedure:

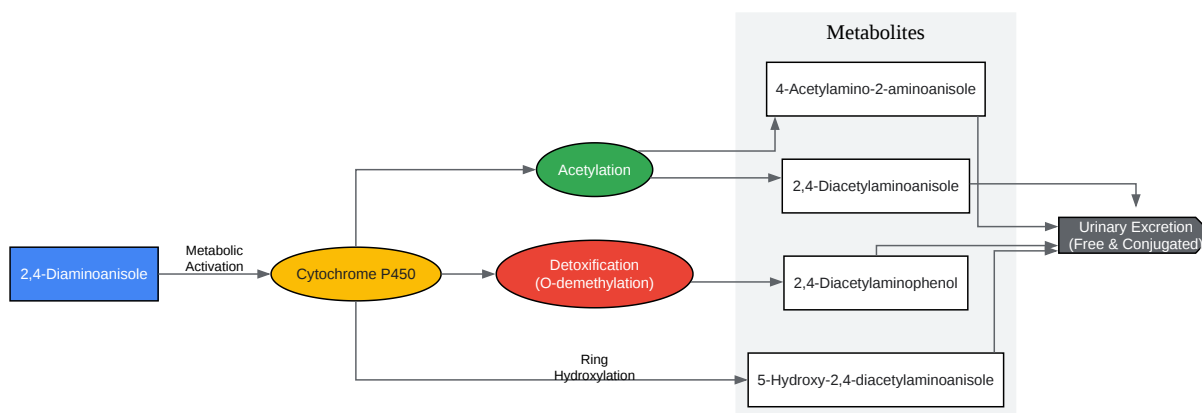
- Overnight Culture: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.
- Test Compound Preparation: Prepare serial dilutions of **2,4-Diaminoanisole**.
- Reaction Mixture: In a test tube, combine the bacterial culture, the test compound dilution, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).
- Pre-incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.
- Plating: Add molten top agar to the reaction mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate. Distribute evenly.

- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Metabolism

The metabolism of **2,4-Diaminoaniso** is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathway involves several key reactions, including acetylation, O-demethylation, and ring hydroxylation.

The major metabolic pathway is the acetylation of the amino groups, leading to the formation of 4-acetylamino-2-aminoaniso and 2,4-diacetylaminoaniso. Oxidative pathways result in O-demethylation to form 2,4-diacetylaminophenol, and ring hydroxylation to produce 5-hydroxy-2,4-diacetylaminooaniso. These metabolites are then excreted in the urine, both in their free form and as glucuronic acid conjugates. O-demethylation is considered a detoxification pathway.



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Metabolic pathway of **2,4-Diaminoaniso**le.

Analytical Methods

Various analytical methods have been developed for the detection and quantification of **2,4-Diaminoaniso**le, particularly in hair dye formulations. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of **2,4-Diaminoaniso**le in Hair Dyes

Sample Preparation:

- Weigh approximately 0.5 g of the hair dye sample.
- Extract the sample with 10 mL of acetonitrile in an ultrasonic bath for 10 minutes.
- Filter the solution through a 0.2 µm regenerated cellulose filter.
- Transfer the filtered solution to an autosampler vial for HPLC analysis.

HPLC Conditions:

- Column: Agilent Poroshell 120 Bonus-RP, 3.0 × 100 mm, 2.7 µm.
- Mobile Phase: A gradient of a suitable aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The specific gradient program should be optimized for the separation of the target analytes.
- Flow Rate: Typically around 0.3-1.0 mL/min.
- Detection: UV detector at a wavelength optimized for **2,4-Diaminoaniso**le (e.g., 280 nm) or a mass spectrometer for higher selectivity and sensitivity.
- Injection Volume: 3 µL.

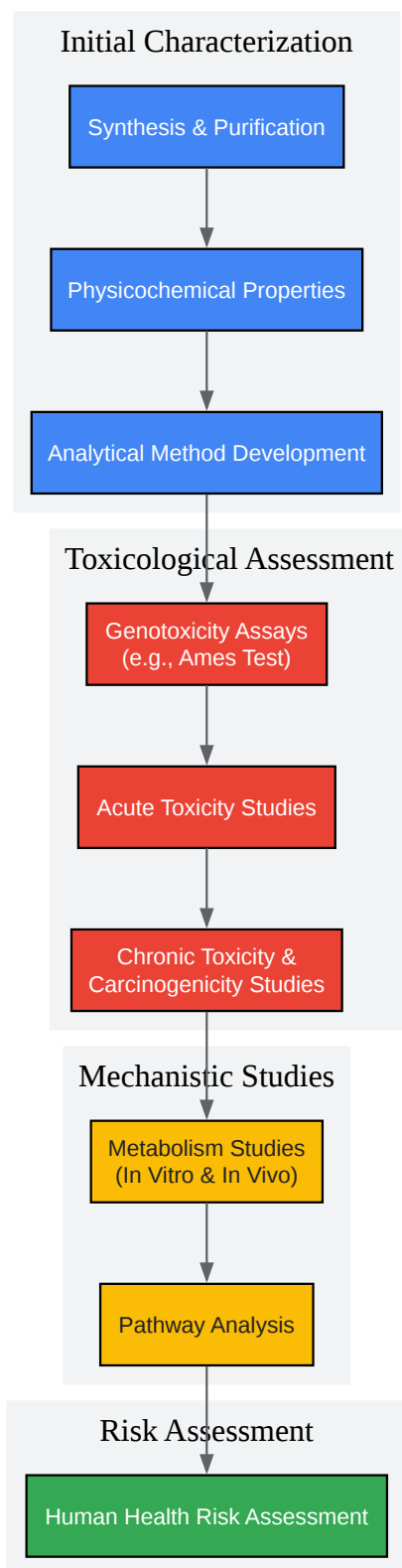
Standard Preparation:

- Prepare a stock solution of **2,4-Diaminoaniso**le in methanol at a concentration of 10 mg/mL.

- Prepare a series of standard solutions by diluting the stock solution with a suitable solvent, such as a solution containing 2 g/L sodium hydrogen sulfite.

Experimental and Logical Workflows

The investigation of a compound like **2,4-Diaminoaniso**le follows a structured workflow, from initial characterization to comprehensive toxicological assessment.



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General experimental workflow for chemical assessment.

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